9,11-Dehydro Ethynyl Estradiol

Beschreibung

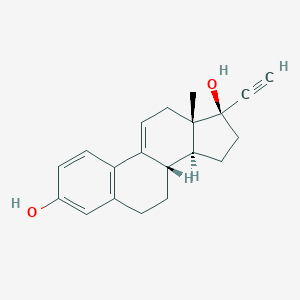

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1231-96-5 |

|---|---|

Molekularformel |

C20H22O2 |

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

(13S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1 |

InChI-Schlüssel |

DUZHXWCAIBMQPI-GUMHCPJTSA-N |

SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

C[C@]12CC=C3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; USP Ethinyl Estradiol Related Compound B; Ethinyl Estradiol Impurity B (EP) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 9,11 Dehydro Estranes

Historical and Contemporary Approaches to Δ9,11-Dehydro Steroid Synthesis

The introduction of a Δ9,11 double bond into the steroid nucleus has been a key transformation in the synthesis of various biologically active steroids. Historically, methods for creating this feature often involved the dehydration of 11-hydroxy steroids. For instance, treatment of 11β-hydroxy steroids with agents like phosphorus pentachloride or thionyl chloride was found to yield the corresponding Δ9(11)-ene. researchgate.net A significant advancement was the development of a regioselective dehydration of 11α-hydroxy corticosteroids using phosphorus pentachloride, which provided the Δ9,11 double bond in high yield and with excellent regioselectivity over the Δ11,12 isomer. researchgate.net

Another classical approach involves the use of high-potential quinones, such as chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to induce dehydrogenation. google.comacs.org This method has been successfully applied to various estrane (B1239764) derivatives to create the Δ9,11 unsaturation. google.com More contemporary methods have focused on improving the efficiency and selectivity of these reactions. For example, a process utilizing hydroiodic acid (HI) for the deoxygenation of 9,11-epoxy steroids has been developed for the selective formation of Δ9,11 steroids. google.com This method is particularly useful for the synthesis of pharmaceutically pure Δ9,11 steroids. google.com

The total synthesis of steroids, a monumental achievement in organic chemistry, also provided pathways to Δ9,11-dehydro structures. researchgate.net These synthetic routes, starting from simple organic molecules, offered the flexibility to introduce various functionalities, including the Δ9,11 double bond, at different stages of the synthesis. researchgate.net

Targeted Synthesis of 9,11-Dehydro Ethynyl (B1212043) Estradiol (B170435) and Related Synthetic Intermediates

9,11-Dehydro Ethynyl Estradiol is recognized as a degradation product and a specified impurity of Ethinylestradiol. ontosight.aichemicalbook.com Its synthesis is therefore of interest for analytical and quality control purposes. The targeted synthesis of this compound typically involves the introduction of the Δ9,11 double bond into an ethynylestradiol precursor.

One common synthetic route starts with an estrone (B1671321) derivative. The ethynyl group is introduced at the C-17 position through reaction with an ethynylation agent, such as an alkali metal acetylide or ethynyl magnesium halide. google.com The resulting 17α-ethynyl-estradiol derivative can then undergo dehydrogenation to introduce the Δ9,11 double bond. google.com For example, 3-methoxy-17α-ethynyl-estradiol can be reacted with a quinone like chloranil to yield the corresponding Δ9,11-dehydro derivative. google.com Subsequent cleavage of the 3-methoxy group, if present, yields this compound. google.com

The table below outlines some key intermediates and reagents in the synthesis of this compound.

| Intermediate/Reagent | Role in Synthesis |

| Estrone | Starting material for the introduction of the ethynyl group. |

| Ethynyl magnesium halide | Reagent for the ethynylation at C-17. google.com |

| 3-methoxy-17α-ethynyl-estradiol | An intermediate that can be dehydrogenated. google.com |

| Chloranil | A dehydrogenating agent to create the Δ9,11 double bond. google.com |

| Pyridine hydrochloride | Used for the cleavage of the 3-methoxy ether. google.com |

Preparation of Isotopic Analogs for Mechanistic and Analytical Studies (e.g., Deuterium (B1214612) and Carbon-13 Labeled Compounds)

Isotopically labeled analogs of ethynyl estradiol and its derivatives are invaluable tools for mechanistic studies and as internal standards in analytical methods. nih.govmedchemexpress.com The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C) allows for the sensitive and specific quantification of these compounds in complex biological matrices. nih.govnih.gov

Deuterium-labeled ethynyl estradiol, such as ethynyl estradiol-d4, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods. nih.gov The synthesis of deuterium-labeled estradiol derivatives can be achieved through various methods. For instance, estradiol-17β labeled with deuterium at the C-2 or C-4 positions can be prepared from the corresponding chloromercurio derivatives by treatment with deuterated acetic acid in deuterated water. nih.gov The synthesis of multiply deuterated analogs, such as [2H8]estradiol, has also been reported for use as internal standards.

The preparation of ¹⁸F-labeled estradiol derivatives has also been explored for applications in positron emission tomography (PET) imaging. mdpi.com These synthetic strategies often involve the conjugation of an ¹⁸F-labeled prosthetic group to an ethynyl estradiol precursor. mdpi.com

Chemical Modifications and Novel Derivative Synthesis, Including C-Ring Oxidized Variants

The chemical modification of the 9,11-dehydro estrane scaffold has led to the synthesis of novel derivatives with potentially altered biological activities. These modifications can be targeted at various positions of the steroid nucleus.

One area of interest is the synthesis of C-ring oxidized variants. While specific examples for this compound are not extensively documented in the provided context, the general principles of steroid chemistry allow for such modifications. For instance, the Δ9,11 double bond itself can be a site for further chemical reactions, such as epoxidation. Corticosteroid 9,11β-epoxides are key intermediates in the synthesis of several important pharmaceutical compounds. researchgate.net A process for creating these epoxides involves the conversion of the Δ9,11 olefin into a 9α,11β-bromoformate, followed by cyclization. researchgate.net

Other modifications include the introduction of substituents at various positions of the steroid. For example, the synthesis of C-15β-substituted estra-1,3,5(10)-trienes has been explored. Additionally, the synthesis of 13,14-seco-steroids, which involves the cleavage of the C13-C14 bond, has been achieved through Grob fragmentation of 14β-hydroxy-17β-tosylates, leading to more flexible steroid analogs. bsmu.by

Derivatization of the phenolic hydroxyl group at C-3 and the hydroxyl group at C-17 of ethynyl estradiol and its analogs is also a common strategy. researchgate.netnih.govlcms.czresearchgate.net For analytical purposes, derivatization with reagents like dansyl chloride introduces a readily ionizable group, significantly enhancing the sensitivity of detection in mass spectrometry. nih.govresearchgate.netnih.govlcms.czresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Development of High-Resolution Chromatographic Methods for Separation and Quantification (e.g., HPLC, LC-MS/MS)

The separation of structurally similar steroid degradation products, such as 9,11-dehydro derivatives, presents a significant analytical challenge. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) methods have been specifically developed to resolve these complex mixtures. For instance, the separation of estradiol (B170435) from its degradation products, including the analogous ∆⁹(¹¹)-estradiol, has been successfully achieved using a Kinetex PFP (pentafluorophenyl) analytical column. nih.govresearchgate.net This type of column chemistry offers unique selectivity for structurally similar compounds. The mobile phase for such separations typically consists of a gradient of methanol (B129727) and deionized water, which allows for the effective elution and separation of the various steroidal compounds. nih.govresearchgate.net

For enhanced sensitivity and specificity, particularly at low concentrations found in various matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govlcms.cz The analysis of ethynyl (B1212043) estradiol and its derivatives often involves an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the matrix. thermofisher.comresearchgate.net To improve ionization efficiency and achieve lower detection limits, derivatization with reagents like dansyl chloride is a common strategy. nih.govresearchgate.netscispace.com This process introduces a readily ionizable group into the steroid molecule, significantly enhancing its signal in the mass spectrometer. researchgate.net

The LC-MS/MS analysis is typically performed using electrospray ionization (ESI) in positive mode, which provides a strong signal for the derivatized analytes. lcms.cznih.gov Quantification is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard, ensuring high selectivity and accuracy. researchgate.netresearchgate.net

Table 1: Exemplary Chromatographic Conditions for Ethynyl Estradiol Analogs

| Parameter | HPLC Method | LC-MS/MS Method |

| Analytical Column | Kinetex PFP | C18 (e.g., Syncronis, LiChroCART) |

| Mobile Phase | Methanol and Deionized Water | Acetonitrile and Water/Ammonium Formate Buffer |

| Detection | UV, Fluorescence | Tandem Mass Spectrometry (ESI+) |

| Quantification Mode | Peak Area at specific wavelength | Selected Reaction Monitoring (SRM) |

| Sample Preparation | Direct Injection/Dilution | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Derivatization | Not typically required | Dansyl Chloride (for enhanced sensitivity) |

| This table is a composite based on findings from multiple sources. nih.govlcms.czthermofisher.comresearchgate.net |

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography of Analogs)

Confirming the precise chemical structure of 9,11-Dehydro Ethynyl Estradiol and differentiating it from its isomers requires sophisticated spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) , such as that performed on Q-Orbitrap instruments, provides highly accurate mass measurements (typically with <5 ppm error). nih.govvliz.be This capability is crucial for determining the elemental composition of the parent molecule and its fragments. The detailed analysis of high-resolution MS/MS spectra allows for the elucidation of fragmentation pathways, which provides definitive structural information and confirms the position of functional groups and unsaturated bonds, such as the 9,11-double bond. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of steroids in solution and solid states. rsc.org Techniques like 1D ¹H NMR and 2D correlation spectroscopy (e.g., COSY, HSQC) help in assigning the proton and carbon signals of the steroid skeleton. rsc.org Solid-state ¹³C NMR has been used to provide direct evidence for the chemical structure of ethynyl estradiol and its interactions with other molecules, confirming the presence and electronic environment of specific functional groups like the ethynyl moiety. nih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation of Ethynyl Estradiol Analogs

| Technique | Information Provided | Application Example |

| High-Resolution MS | Accurate mass measurement, elemental composition, fragmentation patterns. | Elucidation of metabolite structures and confirmation of impurity formulas. nih.govresearchgate.net |

| NMR Spectroscopy | Complete structural connectivity (¹H, ¹³C), stereochemistry, molecular dynamics. | Unambiguous assignment of all atoms in the steroid backbone and functional groups. rsc.orgnih.gov |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, crystal packing. | Determining the conformation of different solvates of ethynyl estradiol. nih.govscribd.com |

Quantitative Analytical Methodologies and Validation in Non-Clinical Matrices

The quantification of this compound in non-clinical matrices, such as environmental water samples or in-process samples from manufacturing, requires fully validated analytical methods to ensure data reliability. nih.govoup.com Method validation is performed according to established guidelines and assesses several key performance characteristics. researchgate.netjocpr.com

Linearity is established by analyzing a series of standards to demonstrate a proportional relationship between concentration and instrument response over a defined range. For ethynyl estradiol analogs, linearity is often excellent, with correlation coefficients (r²) typically ≥0.99. thermofisher.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. For highly sensitive LC-MS/MS methods, the LOQ for ethynyl estradiol can be in the low picogram per milliliter (pg/mL) range, enabling the measurement of trace levels. lcms.czthermofisher.comresearchgate.net For example, methods have been validated with an LOQ as low as 2.5 or 5.0 pg/mL in plasma. thermofisher.comresearchgate.net In environmental water analysis, LODs can be in the sub-nanogram per liter (ng/L) range. nih.govoup.com

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). researchgate.net Accuracy is expressed as the percent deviation from the nominal value, while precision is measured by the relative standard deviation (%RSD). Accepted criteria for bioanalytical methods are typically within ±15% (±20% at the LLOQ). researchgate.net

Recovery assesses the efficiency of the extraction process by comparing the analyte response from an extracted sample to that of a non-extracted standard. thermofisher.com

Specificity and Selectivity are demonstrated by showing that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as other impurities or endogenous substances. nih.govresearchgate.net

Table 3: Typical Validation Parameters for Quantification of Ethynyl Estradiol in Non-Clinical Matrices

| Validation Parameter | Typical Range/Value | Reference |

| Linearity Range | 5 - 200 pg/mL | thermofisher.com |

| Correlation Coefficient (r²) | ≥ 0.99 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 2.5 - 5.0 pg/mL | thermofisher.comresearchgate.net |

| Accuracy (% Bias) | Within ±15% | researchgate.net |

| Precision (% RSD) | < 15% | researchgate.net |

| Extraction Recovery | 68.48% (mean) | researchgate.net |

| The values presented are examples from validated methods for ethynyl estradiol in matrices such as plasma, which serve as a proxy for non-clinical validation requirements. |

Molecular Recognition and Estrogen Receptor Binding Dynamics

Estrogen Receptor Subtype (ERα, ERβ) Binding Affinity Profiling of 9,11-Dehydro Estrane (B1239764) Derivatives

The binding affinity of a ligand to the estrogen receptor (ER) subtypes, ERα and ERβ, is a critical determinant of its estrogenic or antiestrogenic potential. The introduction of a double bond between carbons 9 and 11 in the steroid's C-ring significantly influences this affinity.

Studies on 9,11-dehydro derivatives of natural estrogens reveal a distinct binding profile compared to their saturated counterparts. For instance, 9(11)-dehydroestradiol demonstrates a higher relative binding affinity (RBA) for ERβ (RBA of 119% compared to Estradiol) but a concurrently reduced affinity for ERα (RBA of 64% compared to Estradiol). oup.com This suggests that the conformational change induced by the 9,11-unsaturation—specifically a flattening of the steroid's B, C, and D rings—is better accommodated by the ligand-binding domain (LBD) of ERβ than that of ERα. oup.comnih.gov Similarly, 9(11)-dehydroestrone shows a marked preference for ERβ. scispace.com

While specific binding data for 9,11-Dehydro Ethynyl (B1212043) Estradiol (B170435) is not extensively documented in the reviewed literature, its affinity can be inferred from its constituent parts. The 17α-ethynyl group, as seen in Ethinylestradiol, is known to confer high affinity for both ERα and ERβ. wikipedia.orgwikipedia.org Therefore, the binding profile of 9,11-Dehydro Ethynyl Estradiol is likely a composite of the reduced affinity and ERβ-preference from the 9,11-dehydro modification and the potent binding characteristics imparted by the 17α-ethynyl group.

Table 1: Relative Binding Affinity (RBA) of Selected Estrane Derivatives for Estrogen Receptors (ERα and ERβ)

| Compound | RBA for ERα (% of Estradiol) | RBA for ERβ (% of Estradiol) | ERβ/ERα Selectivity Ratio |

|---|---|---|---|

| Estradiol (E2) | 100 | 100 | 1.0 |

| 9(11)-Dehydroestradiol | 64 oup.com | 119 oup.com | 1.86 |

| 9(11)-Dehydroestrone | 7 scispace.com | 223.9 scispace.com | 32.0 |

| Ethinylestradiol (EE) | ~121-233 wikipedia.orgwikipedia.org | ~38-151 wikipedia.orgwikipedia.org | Variable |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations provide valuable insights into the specific interactions between a ligand and the amino acid residues within a protein's binding pocket.

Steroid Sulfatase (STS): Steroid sulfatase is a key enzyme in the biosynthesis of active estrogens, catalyzing the hydrolysis of estrone (B1671321) sulfate (B86663) (E1S) and DHEA sulfate (DHEAS) into their active forms. oup.comresearchgate.net Inhibition of STS is a therapeutic strategy for hormone-dependent cancers. oup.com While direct docking studies of this compound with STS are not readily available, analysis of other steroidal inhibitors shows that they occupy a binding site that accommodates the steroid core. The binding is driven by hydrophobic interactions with the steroid skeleton and a key interaction between the inhibitor's sulfamate (B1201201) group and the enzyme's active site, which includes a formylglycine residue. oup.comnih.gov It is expected that this compound would bind in a similar manner to other steroidal ligands.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme catalyzes the conversion of the weaker estrogen, estrone (E1), into the highly potent estradiol (E2), representing a critical step in active estrogen synthesis. plos.orgnih.gov Docking studies of various steroidal and non-steroidal inhibitors have elucidated the key features of its substrate-binding cleft. plos.orgnih.gov The binding of estradiol involves hydrogen bonds with residues such as His221. rcsb.org The binding modality is similar for other steroidal compounds. nih.gov Docking simulations for Δ9,11-estrone predicted a binding energy of -8.2 kcal/mol with 17β-HSD1. researchgate.net This suggests that 9,11-dehydro estrane derivatives can effectively occupy the active site of this enzyme.

G Protein-Coupled Estrogen Receptor (GPER): GPER is a membrane-bound estrogen receptor that mediates rapid, non-genomic estrogen signaling. nih.govmdpi.com Estradiol binds to GPER with high affinity, though lower than its affinity for nuclear ERs. nih.gov Ethinylestradiol is also known to be a potent GPER agonist. wikipedia.org Ligand binding to GPER is thought to involve interactions within a transmembrane binding pocket. mdpi.com Given its structural similarity to both estradiol and ethinylestradiol, this compound is predicted to act as a ligand for GPER, thereby potentially initiating rapid cellular signaling cascades.

Table 2: Predicted Binding Energies from Molecular Docking Studies

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Δ9,11-Estrone | Estrogen Receptor α (ERα) | -10.9 | researchgate.net |

| 17β-Estradiol | Estrogen Receptor α (ERα) | -9.9 | researchgate.net |

| Δ9,11-Estrone | 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | -8.2 | researchgate.net |

| Dihydrotestosterone (DHT) | 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | -8.3 | researchgate.net |

Conformational Analysis and Steroid Skeletal Dynamics in Ligand Binding

The three-dimensional shape of a steroid molecule is paramount for its ability to fit into the ligand-binding pocket of a receptor. Modifications to the steroid skeleton can induce significant conformational changes that alter binding affinity and biological activity.

The introduction of a double bond at the 9,11-position is a major structural perturbation. X-ray crystallography and molecular mechanics analyses have shown that this modification induces a pronounced flattening of the entire steroid molecule, affecting the B, C, and D rings. nih.gov This planar conformation is a significant deviation from the more bent or chair-like conformation of natural estradiol. nih.gov

This skeletal flattening directly impacts receptor binding. The ligand-binding pockets of estrogen receptors have evolved to accommodate the specific shape of estradiol. The altered conformation of a 9,11-dehydro derivative may lead to a suboptimal fit within the binding pocket, which is consistent with the observed general reduction in binding affinity for the estrogen receptor. nih.govacademie-sciences.fr The energetic penalty of this conformational mismatch must be overcome by the favorable interactions (hydrogen bonds, hydrophobic contacts) for binding to occur. The fact that this flattened structure shows a preference for ERβ suggests that the LBD of ERβ may have greater conformational flexibility or a slightly different topology that can better accommodate this specific shape compared to ERα. oup.com

Structure-Activity Relationship (SAR) Investigations for Estrogen Receptor Interaction and Selectivity

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects. For estrogen receptor ligands, a well-defined pharmacophore has been established.

The essential structural requirements for high-affinity ER binding, using estradiol as the template, include:

A phenolic A-ring: The 3-hydroxyl group is a critical hydrogen bond donor and acceptor. nih.govpsu.edu

A specific distance between two hydrogen-bonding groups: The distance between the oxygen of the 3-hydroxyl group and the oxygen of the 17β-hydroxyl group is crucial. nih.govpsu.edu

A rigid, hydrophobic steroid core: The steroid skeleton itself makes extensive van der Waals contacts within the hydrophobic LBD. nih.govpsu.edu

The SAR of this compound can be deconstructed based on its key modifications:

The 9,11-Unsaturation: As discussed, this modification flattens the steroid nucleus. nih.gov This generally leads to a decrease in binding affinity for ERs but can introduce ERβ selectivity. oup.comnih.gov This highlights that modifications distant from the primary binding determinants (the 3- and 17-hydroxyls) can allosterically modulate affinity and selectivity through conformational effects.

The 17α-Ethynyl Group: This small, rigid group at the 17α-position is a well-known modification in synthetic estrogens. It dramatically increases metabolic stability, leading to enhanced oral bioavailability. In terms of receptor binding, the ethynyl group in Ethinylestradiol leads to very high, and in some cases increased, binding affinity for ERα compared to estradiol, while its effect on ERβ affinity is more variable. wikipedia.orgwikipedia.org This group likely makes additional favorable hydrophobic contacts within the D-ring portion of the ligand-binding pocket.

Theoretical and Computational Chemistry Studies of 9,11 Dehydro Ethynyl Estradiol

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. mdpi.comrsc.org These calculations can provide deep insights into the electron distribution, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. ias.ac.inmdpi.com This information is crucial for understanding the molecule's intrinsic reactivity, stability, and the regions susceptible to electrophilic or nucleophilic attack.

Furthermore, QM methods are used to predict various spectroscopic properties. mdpi.comresearchgate.net By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which can aid in the structural characterization of the molecule. ias.ac.in Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data. researchgate.net Time-dependent DFT (TD-DFT) can be utilized to predict electronic excitation energies, which correspond to ultraviolet-visible (UV-Vis) absorption spectra. ohio-state.edu

A comprehensive search of the scientific literature did not yield specific studies where quantum mechanical calculations have been applied to determine the electronic structure, reactivity, or spectroscopic properties of 9,11-Dehydro Ethynyl (B1212043) Estradiol (B170435).

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Complex Stability

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the flexibility and dynamic behavior of molecules. nih.govnih.gov Conformational analysis, which aims to identify the stable low-energy three-dimensional arrangements of a molecule, can be performed using these techniques. nih.gov Understanding the preferred conformation of 9,11-Dehydro Ethynyl Estradiol is essential as its shape dictates how it can interact with biological targets like the estrogen receptor.

MD simulations, in particular, model the movement of atoms in a molecule over time, providing a view of its dynamic nature. nsf.govmdpi.com When applied to a ligand-receptor complex, such as this compound bound to an estrogen receptor, MD simulations can assess the stability of the interaction. ejmo.org These simulations can reveal key hydrogen bonds and hydrophobic interactions, calculate binding free energies, and analyze how the ligand affects the receptor's conformational dynamics, which is critical for understanding its biological function. nih.govnih.gov

Despite the common application of these methods to other estrogens, specific molecular mechanics or dynamics simulation studies focused on the conformational analysis of this compound or the stability of its complex with receptors were not found in the reviewed literature. nih.govnsf.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors that encode physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), QSAR models can predict the activity of new or untested compounds. u-tokyo.ac.jp

For a compound like this compound, a QSAR model could be developed using a dataset of structurally similar steroidal compounds with known binding affinities for the estrogen receptor. oup.comnih.gov Such a model could predict its estrogenic activity and help in understanding which structural features are most important for receptor binding. researchgate.netnih.gov QSAR is a valuable tool in drug discovery for screening large libraries of chemicals and prioritizing them for experimental testing. nih.gov

No specific QSAR models reported in the literature were identified that included this compound in their training or test sets for the prediction of biological activities.

In Silico Prediction of Metabolic Pathways and Degradation Product Formation

In silico tools are increasingly used to predict how a chemical compound is metabolized by the body and how it might degrade under various environmental conditions. bohrium.com These predictive models often use databases of known metabolic reactions and rule-based systems to forecast potential metabolites. For drug molecules, this is crucial for identifying potentially toxic byproducts or understanding the compound's pharmacokinetic profile.

Forced degradation studies, often guided by regulatory requirements, are performed to identify potential degradation products that could form during storage and handling. nih.govasianpubs.orgsemanticscholar.orgwalshmedicalmedia.com Computational tools can complement these experimental studies by predicting the likely "hot spots" in a molecule susceptible to degradation by hydrolysis, oxidation, or photolysis. ijpra.com This allows for a more targeted analytical approach to identify and characterize these degradation products.

While forced degradation and metabolic studies have been conducted for the closely related compound ethinylestradiol, a literature search did not uncover any in silico studies specifically predicting the metabolic pathways or degradation products of this compound. nih.govasianpubs.org

Non Clinical Metabolic and Environmental Degradation Pathways

In Vitro Microsomal Metabolism Studies, Including Cytochrome P450 Enzyme Interactions

Limited specific data from in vitro microsomal metabolism studies are available for 9,11-Dehydro Ethynyl (B1212043) Estradiol (B170435). However, extensive research on its parent compound, Ethinyl Estradiol (EE2), provides insights into its potential metabolic pathways. The primary route of metabolism for EE2 is hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes in the liver.

Multiple CYP isoforms are involved in the oxidative metabolism of EE2. Studies using human liver microsomes and recombinant human P450 isozymes have identified CYP3A4 and CYP2C9 as the major enzymes responsible for the 2-hydroxylation of EE2, which is the principal metabolic pathway nih.gov. Other isoforms, including CYP1A1, CYP1A2, and CYP2C19, also contribute to its metabolism, although to a lesser extent nih.gov. The introduction of a double bond at the 9,11-position in 9,11-Dehydro Ethynyl Estradiol may influence the affinity and catalytic activity of these CYP enzymes, potentially leading to altered rates of metabolism or different metabolite profiles compared to EE2. However, without specific studies on the 9,11-dehydro derivative, these potential differences remain speculative.

The following table summarizes the key Cytochrome P450 enzymes involved in the metabolism of the parent compound, Ethinyl Estradiol.

| Enzyme Family | Specific Isoform | Role in Ethinyl Estradiol Metabolism |

| Cytochrome P450 | CYP3A4 | Major contributor to 2-hydroxylation |

| Cytochrome P450 | CYP2C9 | Significant contributor to 2-hydroxylation |

| Cytochrome P450 | CYP1A2 | Contributes to 2-hydroxylation |

| Cytochrome P450 | CYP2C19 | Minor contributor to metabolism |

Microbial Biotransformation and Biodegradation Processes in Environmental Systems

There is a lack of specific research on the microbial biotransformation and biodegradation of this compound in environmental systems. However, studies on Ethinyl Estradiol indicate that it is generally more resistant to microbial degradation than natural estrogens like 17β-estradiol.

In wastewater treatment plants and natural aquatic environments, the biodegradation of EE2 is slow and often incomplete. Several bacterial strains have been identified that are capable of degrading EE2, often through co-metabolism. For instance, species of Rhodococcus and Sphingobacterium have demonstrated the ability to transform EE2 mdpi.com. The degradation pathways can involve hydroxylation and subsequent cleavage of the steroid rings.

The presence of the 9,11-double bond in this compound could potentially alter its susceptibility to microbial attack. The altered electronic structure and conformation of the molecule might make it more or less amenable to enzymatic degradation by microbial communities. However, without dedicated studies, the specific microbial biotransformation pathways and degradation rates for this compound remain unknown.

Environmental Fate and Persistence Studies (e.g., Sorption and Occurrence in Water-Sediment Systems)

Specific data on the environmental fate and persistence of this compound, including its sorption behavior in water-sediment systems, are not available in the current scientific literature. As this compound is a known impurity of Ethinyl Estradiol, its environmental presence would likely be in conjunction with the parent compound.

Studies on Ethinyl Estradiol have shown that it is a persistent organic pollutant in the aquatic environment. Due to its relatively low water solubility and hydrophobic nature, EE2 has a tendency to adsorb to suspended particles and accumulate in sediments. This sorption to sediment can significantly influence its environmental persistence and bioavailability. The persistence of EE2 in aquatic systems is a concern due to its endocrine-disrupting effects on wildlife, even at very low concentrations semanticscholar.org.

Identification and Characterization of Novel Non-Clinical Metabolites and Degradation Products

There is no specific information available identifying or characterizing non-clinical metabolites and degradation products of this compound from in vitro or environmental studies. As this compound is also known as Ethinylestradiol Impurity B, it may itself be considered a degradation product of Ethinyl Estradiol formed under certain conditions.

For the parent compound, Ethinyl Estradiol, the primary non-clinical metabolites are hydroxylated derivatives, with 2-hydroxy-ethinylestradiol being the most abundant. Further metabolism can lead to the formation of methoxy (B1213986) and other conjugated metabolites. In environmental systems, various degradation products of EE2 have been identified, resulting from both biotic and abiotic processes. These can include hydroxylated and ring-cleavage products nih.gov.

Given the structural similarity, it could be hypothesized that the metabolism of this compound would also involve hydroxylation at various positions on the steroid backbone. However, the presence of the 9,11-double bond could lead to the formation of unique metabolites, such as epoxides or dihydrodiols, which may not be observed in the metabolism of Ethinyl Estradiol. The characterization of such novel metabolites would require specific in vitro and in vivo studies.

Cellular and Biochemical Effects in Non Clinical in Vitro Models

Antiproliferative Activity Assessment in Hormone-Sensitive and Non-Sensitive Cancer Cell Lines

There is a lack of available scientific data from in vitro studies designed to assess the antiproliferative activity of 9,11-Dehydro Ethynyl (B1212043) Estradiol (B170435). Consequently, its effects on the growth and viability of either hormone-sensitive (such as estrogen receptor-positive breast cancer cell lines) or non-sensitive cancer cell lines have not been characterized.

Cell Cycle Progression and Apoptosis Induction Studies in Model Cell Systems

No published research was identified that investigates the impact of 9,11-Dehydro Ethynyl Estradiol on cell cycle progression. Therefore, information regarding its potential to cause cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) is not available. Similarly, studies examining its capacity to induce apoptosis (programmed cell death) in model cell systems are absent from the current body of scientific literature.

Estrogenic Activity Assays and Receptor Transactivation Studies in In Vitro Cell Models

While its structural similarity to Ethynyl Estradiol suggests potential estrogenic activity, there are no specific in vitro assay results available for this compound. Studies measuring its binding affinity to estrogen receptors (ERα and ERβ) or its ability to transactivate these receptors, which would quantify its estrogenic or anti-estrogenic potency, have not been reported.

Investigation of Downstream Biochemical Pathway Modulation and Signaling Cascade Alterations

Consistent with the lack of data in the aforementioned areas, there is no information on the effects of this compound on downstream biochemical pathways. Research into how this compound might alter signaling cascades that are typically modulated by estrogens, such as the MAPK/ERK or PI3K/Akt pathways, has not been conducted or published.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 9,11-Dehydro Ethynyl Estradiol, and how can cross-method discrepancies be addressed?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 220 nm and 360 nm for quantitative purity analysis, as validated by retention time (e.g., 5.566 min for the main peak) and area percentage (97.85%) . Confirm structural integrity via ¹H-NMR and mass spectrometry (MS-ESI+), observing characteristic peaks such as m/z = 295.17 [M+H]+ . Discrepancies between methods (e.g., HPLC vs. NMR) should be resolved by repeating analyses under standardized conditions (e.g., 5.0 µL injection volume, dry sample storage) and verifying instrument calibration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, EN 166-approved safety goggles, and NIOSH-certified respirators when handling powders or aerosols . Avoid skin contact and inhalation by working in well-ventilated areas and using closed systems for dust-prone processes. Store the compound at -10°C under inert atmospheres to prevent decomposition .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., elevated temperatures, humidity) and monitor degradation via HPLC. Key stability indicators include decomposition temperatures (>110°C) and the absence of hazardous byproducts (e.g., carbon oxides) under recommended storage .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metabolic pathways of this compound in biological systems?

- Methodology : Use radiolabeled (e.g., ¹⁴C) analogs in in vitro hepatocyte assays or in vivo rodent models to track metabolite formation. Identify glucuronide conjugates (e.g., Ethynyl Estradiol 3-β-D-glucuronide) via LC-MS/MS, referencing urinary biomarkers for estrogenic activity . Compare metabolic profiles with parent compounds like ethinyl estradiol to assess structural-activity relationships .

Q. How can researchers resolve contradictions in reported carcinogenicity classifications for this compound?

- Methodology : Re-evaluate existing data against GHS criteria: Some SDS classify it as a Category 1B carcinogen (H350) , while others omit carcinogenicity . Conduct Ames tests for mutagenicity and in vivo carcinogenicity studies (e.g., 2-year rodent bioassays) to clarify risk. Cross-reference IARC and NTP classifications for structurally related estrogens .

Q. What strategies are effective for impurity profiling of this compound in synthetic batches?

- Methodology : Employ HPLC-MS to detect and quantify impurities (e.g., 6,7-Dehydro isomers) using reference standards (e.g., Ethinylestradiol Impurity B) . Optimize chromatographic conditions (e.g., gradient elution) to resolve co-eluting peaks and validate methods per ICH Q3A guidelines. Report impurities ≥0.1% with structural identification .

Q. How can environmental toxicity risks of this compound be evaluated in aquatic ecosystems?

- Methodology : Perform acute and chronic toxicity assays using Daphnia magna or zebrafish embryos, measuring LC₅₀ values and endocrine disruption endpoints (e.g., vitellogenin induction). Compare results to known aquatic toxicants (e.g., 17α-ethynyl estradiol) and model bioaccumulation potential using logP values .

Data Contradiction Analysis

Q. How should researchers address conflicting purity data between HPLC and ¹H-NMR for this compound?

- Methodology : Reanalyze samples using both methods under identical conditions (e.g., solvent, concentration). If HPLC indicates 97.9% purity but NMR shows impurities, consider non-UV-active contaminants or solvent residues. Use orthogonal techniques like elemental analysis or Karl Fischer titration for validation .

Q. What steps are necessary to reconcile discrepancies in occupational exposure limits (OELs) across safety guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.